molecular formula C17H19N3O3 B2746114 1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide CAS No. 1334030-61-3

1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide

Cat. No. B2746114
CAS RN: 1334030-61-3
M. Wt: 313.357
InChI Key: KJLUMMMVICQYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a methoxyphenyl group, which could potentially contribute to its biological activity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the cyano group could undergo reactions such as hydrolysis or reduction .

Scientific Research Applications

Analytical Characterization and Biological Matrices

In a study by De Paoli et al. (2013), three psychoactive arylcyclohexylamines were characterized using various analytical techniques, highlighting the importance of robust analytical methods for identifying and quantifying similar compounds in biological matrices. This approach is crucial for understanding the pharmacokinetics and distribution of novel chemical entities like the specified compound within the body (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).

Synthesis and Pharmacological Properties

Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, for their effects on gastrointestinal motility. This study showcases the process of designing and synthesizing novel compounds with specific biological targets, which could be applicable to the synthesis and testing of the specified compound for potential therapeutic uses (Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K., 2004).

Antibacterial Activity

Kim et al. (2011) discovered a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. The methodology used for identifying and characterizing compounds with selective antibacterial activity could be relevant for exploring the antibacterial potential of "1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide" (Kim, J.-S., Heo, P., Yang, T.-J., Lee, K.-S., Cho, D.-H., Kim, B., Suh, J.-H., Lim, H.-J., Shin, D., & Kim, S.-K., 2011).

Future Directions

Future research on this compound could involve determining its exact physical and chemical properties, studying its potential uses, and investigating its mechanism of action. It could also involve developing more efficient synthesis methods .

properties

IUPAC Name

1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-15-6-2-4-12(9-15)8-14(10-18)17(22)20-7-3-5-13(11-20)16(19)21/h2,4,6,8-9,13H,3,5,7,11H2,1H3,(H2,19,21)/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLUMMMVICQYCQ-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)N2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(/C#N)\C(=O)N2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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